Home > Products > Screening Compounds P41558 > (E)-3-(4-fluorophenyl)-N-(2-(2-methylthiazol-4-yl)phenyl)acrylamide
(E)-3-(4-fluorophenyl)-N-(2-(2-methylthiazol-4-yl)phenyl)acrylamide - 1798300-17-0

(E)-3-(4-fluorophenyl)-N-(2-(2-methylthiazol-4-yl)phenyl)acrylamide

Catalog Number: EVT-2678302
CAS Number: 1798300-17-0
Molecular Formula: C19H15FN2OS
Molecular Weight: 338.4
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

(E)-3-(4-fluorophenyl)-N-(2-(2-methylthiazol-4-yl)phenyl)acrylamide is a complex organic compound that has attracted attention in various scientific fields due to its unique structural properties and potential applications. This compound features an acrylamide backbone, a fluorophenyl group, and a thiazolyl group, making it a versatile molecule for research and industrial purposes. Its synthesis and characterization are of particular interest in medicinal chemistry and materials science.

Source and Classification

This compound is classified as an acrylamide derivative, which is a type of organic compound characterized by the presence of an acrylamide functional group. The presence of the fluorophenyl and thiazolyl substituents enhances its chemical reactivity and potential biological activity. The compound can be sourced from various chemical suppliers, including specialized chemical manufacturers and research institutions.

Synthesis Analysis

Methods

The synthesis of (E)-3-(4-fluorophenyl)-N-(2-(2-methylthiazol-4-yl)phenyl)acrylamide typically involves multiple steps, including the formation of the acrylamide moiety and the introduction of the fluorophenyl and thiazolyl groups. One common synthetic route includes:

  1. Formation of Acrylamide: The initial step involves reacting an appropriate amine with an acryloyl chloride under controlled conditions to form the acrylamide bond.
  2. Introduction of Substituents: The fluorophenyl and thiazolyl groups can be introduced through nucleophilic substitution reactions using halogenated precursors.

Technical Details

The reaction conditions often involve solvents such as dichloromethane or acetonitrile, with bases like triethylamine used to neutralize hydrochloric acid generated during the reaction. The reaction progress can be monitored using thin-layer chromatography (TLC), and purification is typically achieved through column chromatography.

Molecular Structure Analysis

Structure

The molecular structure of (E)-3-(4-fluorophenyl)-N-(2-(2-methylthiazol-4-yl)phenyl)acrylamide can be represented as follows:

C19H18FN3S\text{C}_{19}\text{H}_{18}\text{F}\text{N}_{3}\text{S}

Data

  • Molecular Weight: Approximately 335.43 g/mol
  • Canonical SMILES: Cc1ccc(NC(=O)C=C(c2ccc(F)cc2)c1)C(=O)N(c3csc(N)c(=N)c3)C
  • InChI Key: A unique identifier for the compound.
Chemical Reactions Analysis

Types of Reactions

(E)-3-(4-fluorophenyl)-N-(2-(2-methylthiazol-4-yl)phenyl)acrylamide can undergo various chemical reactions, including:

  • Nucleophilic Substitution: The compound can participate in nucleophilic substitutions at the carbon atoms adjacent to the fluorine atom or within the thiazole ring.
  • Electrophilic Addition: The double bond in the acrylamide moiety is reactive towards electrophiles, allowing for further functionalization.

Technical Details

The reactivity of this compound can be exploited in synthetic organic chemistry to create more complex structures or to modify existing compounds for enhanced properties.

Mechanism of Action

The mechanism of action for (E)-3-(4-fluorophenyl)-N-(2-(2-methylthiazol-4-yl)phenyl)acrylamide is primarily related to its interactions with biological targets. It may modulate enzyme activity or bind to specific receptors, leading to various biological effects such as:

  • Antimicrobial Activity: Potentially effective against certain bacterial strains.
  • Anticancer Properties: Investigated for its ability to inhibit tumor growth through apoptosis induction.
Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically appears as a white to off-white solid.
  • Melting Point: Specific melting point data may vary; typical values range from 150 °C to 160 °C depending on purity.

Chemical Properties

  • Solubility: Soluble in organic solvents such as dimethyl sulfoxide and dimethylformamide; limited solubility in water.
  • Stability: Stable under standard laboratory conditions but may degrade under extreme pH or temperature conditions.
Applications

(E)-3-(4-fluorophenyl)-N-(2-(2-methylthiazol-4-yl)phenyl)acrylamide has several scientific applications:

  • Medicinal Chemistry: Used as a lead compound for drug development targeting various diseases, particularly in oncology and infectious diseases.
  • Material Science: Investigated for its potential use in developing advanced materials with specific properties.
  • Biological Research: Employed in studies examining enzyme inhibition and receptor binding, contributing to our understanding of biological pathways.

This comprehensive analysis highlights the significance of (E)-3-(4-fluorophenyl)-N-(2-(2-methylthiazol-4-yl)phenyl)acrylamide in both academic research and practical applications across various fields.

Introduction

Rationale for Investigating Acrylamide-Thiazole Hybrid Scaffolds in Medicinal Chemistry

Acrylamide-thiazole hybrids represent a strategically designed class of bioactive molecules that leverage synergistic pharmacological properties. The acrylamide moiety enables covalent, irreversible binding to cysteine residues in target proteins, a mechanism validated in kinase inhibitors (e.g., ibrutinib) and glutathione S-transferase omega 1 (GSTO1-1) inhibitors [1]. This electrophilic reactivity allows sustained target engagement, overcoming competitive displacement seen with non-covalent inhibitors. Concurrently, the thiazole ring—a privileged heterocycle—imparts metabolic stability, π-stacking capability, and hydrogen-bonding capacity, enhancing target affinity and pharmacokinetic profiles [4].

Recent studies demonstrate that acrylamide-thiazole hybrids exhibit dual-targeting capabilities. For example, compound 49 (an acrylamide-thiazole GSTO1-1 inhibitor) achieved sub-nanomolar potency (IC~50~ = 0.22 ± 0.02 nM) by covalently binding to Cys32 in the enzyme’s active site [1]. This synergy is further evidenced by the compound class’s broad activity against oncology targets, including:

  • Kinases: Disruption of ATP-binding pockets via thiazole-mediated hydrogen bonding.
  • GST enzymes: Electrophilic trapping of catalytic cysteines.
  • Transcription factors: Modulation of NF-κB via thiazole-mediated steric hindrance [4].

Table 1: Bioactivity Profile of Representative Acrylamide-Thiazole Hybrids

CompoundTargetIC~50~/K~i~Key Structural Features
KT53 [1]GSTO1-10.6 μMα-Chloroacetamide-thiazole
C1-27 [1]GSTO1-11.8 μMChloroacetamide-dimethylthiazole
Compound 49 [1]GSTO1-10.22 nMAcrylamide-5-phenylthiazole
Dasatinib [4]Src/Bcr-Abl<1 nMAminothiazole-carboxamide

The resurgence of covalent drug discovery—driven by rational design to mitigate off-target effects—positions acrylamide-thiazole scaffolds as versatile tools for targeting non-catalytic cysteines in challenging disease contexts [1] .

Structural Uniqueness of (E)-3-(4-Fluorophenyl)-N-(2-(2-Methylthiazol-4-yl)Phenyl)Acrylamide

The compound (E)-3-(4-fluorophenyl)-N-(2-(2-methylthiazol-4-yl)phenyl)acrylamide integrates distinct pharmacophores that confer target specificity and physicochemical stability. Its E-configured acrylamide linker establishes a planar conformation, confirmed by X-ray crystallography in analogues like GSTO1:44 (PDB ID: 5V3Q), which enables optimal alignment with hydrophobic enzyme pockets [1]. Key structural attributes include:

  • Electrophilic Acrylamide Warhead: The β-carbon undergoes Michael addition with nucleophilic cysteines (e.g., Cys32 in GSTO1-1), forming a stable thioether adduct. Fluorine substitution on the phenyl ring enhances electrophilicity by reducing electron density at the acrylamide carbonyl [8].
  • Biorthogonal Thiazole Anchor: The 2-methylthiazol-4-yl group exhibits dual functionality: (a) The nitrogen atom hydrogen-bonds with Lys/Arg residues, and (b) the methyl group improves lipophilicity (clogP ≈ 3.8), facilitating membrane permeation [4].
  • Ortho-Substituted Biaryl Scaffold: The N-aryl group at the acrylamide terminus adopts a twisted geometry (dihedral angle: 85°–90°), which sterically blocks rotation and minimizes entropic penalties upon target binding .

Table 2: Computational Analysis of Key Structural Parameters

ParameterValue/PropertyMethodBiological Implication
logP3.72 ± 0.15SwissADMEBalanced lipophilicity for cell penetration
Electrophilicity Index (ω)1.89 eVDFT/B3LYP/6-31G*Moderate reactivity favoring selectivity
H-bond Acceptors3RDKitEnhanced solubility and target engagement
Rotatable Bonds4Molecular DynamicsReduced conformational flexibility

This configuration is optimized for engaging deep hydrophobic clefts in targets like kinases or GSTs, as demonstrated in cocrystal structures of analogous compounds (e.g., GSTO1:44) [1].

Historical Context of Thiazole and Acrylamide Derivatives in Drug Discovery

Thiazole-based pharmacophores have evolved from serendipitous discoveries to rationally designed therapeutics. The Hantzsch thiazole synthesis (1889) enabled early antimicrobial agents (e.g., sulfathiazole), but modern applications exploit thiazoles as kinase hinge-binders and allosteric modulators [4]. Notable milestones include:

  • Dasatinib (2006): A 2-aminothiazole derivative inhibiting Src/Bcr-Abl kinases via bidentate hydrogen bonding, validated in chronic myeloid leukemia [4].
  • Alpelisib (2019): Thiazole-containing PI3Kα inhibitor for PIK3CA-mutated breast cancer, demonstrating the scaffold’s adaptability to large protein interfaces [4].

Acrylamides gained prominence with covalent irreversible inhibitors like ibrutinib (2013), which alkylates Cys481 in Bruton’s tyrosine kinase (BTK). This strategy mitigates pharmacokinetic challenges of competitive inhibition and enables lower dosing . The acrylamide-thiazole merger represents a convergence of these lineages, exemplified by:

  • GSTO1-1 Inhibitors: Compound 10 (thiazole-acrylamide) showed IC~50~ = 0.6 μM by covalently modifying Cys32, spurring optimization to compound 49 (IC~50~ = 0.22 nM) [1].
  • Kinase Probes: Patent WO2015025197A1 discloses acrylamide-thiazole derivatives as EGFR inhibitors, leveraging thiazole’s hinge-binding and acrylamide’s cysteine trapping .

Table 3: Evolution of Thiazole and Acrylamide Pharmacophores in Approved Drugs

EraThiazole DrugIndicationAcrylamide DrugIndication
1940sSulfathiazoleBacterial infectionsNone
2000sDasatinibCMLAfatinib (2013)NSCLC
2010sAlpelisibBreast cancerIbrutinib (2013)Lymphoma
2020sCompound 49 [1](Preclinical)

Hybridization now focuses on polypharmacology: Simultaneously targeting structurally homologous enzymes (e.g., kinases and GSTs) to overcome compensatory pathways in cancer [1] [4]. This historical trajectory underscores the scaffold’s viability for addressing evolving therapeutic challenges.

Properties

CAS Number

1798300-17-0

Product Name

(E)-3-(4-fluorophenyl)-N-(2-(2-methylthiazol-4-yl)phenyl)acrylamide

IUPAC Name

(E)-3-(4-fluorophenyl)-N-[2-(2-methyl-1,3-thiazol-4-yl)phenyl]prop-2-enamide

Molecular Formula

C19H15FN2OS

Molecular Weight

338.4

InChI

InChI=1S/C19H15FN2OS/c1-13-21-18(12-24-13)16-4-2-3-5-17(16)22-19(23)11-8-14-6-9-15(20)10-7-14/h2-12H,1H3,(H,22,23)/b11-8+

InChI Key

QJAWJMLHRRZZHW-DHZHZOJOSA-N

SMILES

CC1=NC(=CS1)C2=CC=CC=C2NC(=O)C=CC3=CC=C(C=C3)F

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.